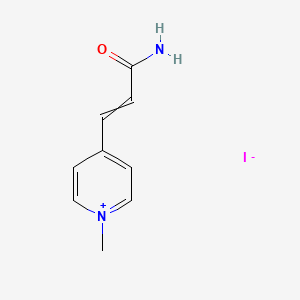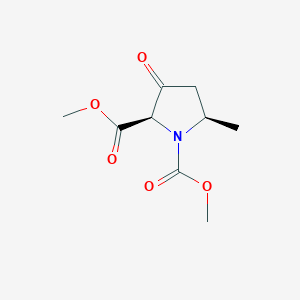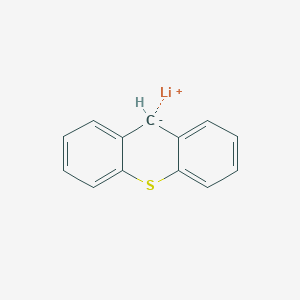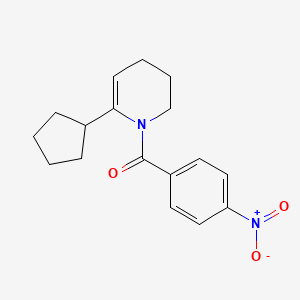![molecular formula C9H11ClN2O4S2 B14591825 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol CAS No. 61496-63-7](/img/structure/B14591825.png)
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol is an organic compound that contains a thiol group, a nitro group, and a chloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with chloromethanesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanethiol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiolates can react with the chloromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]ethane-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-amine: Similar structure but with an amino group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-methane: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol makes it unique compared to its analogs
Properties
CAS No. |
61496-63-7 |
|---|---|
Molecular Formula |
C9H11ClN2O4S2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-[4-(chloromethylsulfonyl)-2-nitroanilino]ethanethiol |
InChI |
InChI=1S/C9H11ClN2O4S2/c10-6-18(15,16)7-1-2-8(11-3-4-17)9(5-7)12(13)14/h1-2,5,11,17H,3-4,6H2 |
InChI Key |
LWZCKTOBGNUULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


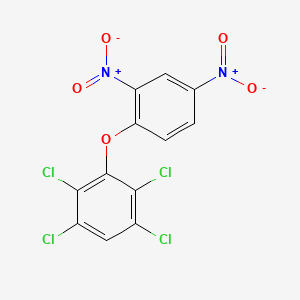
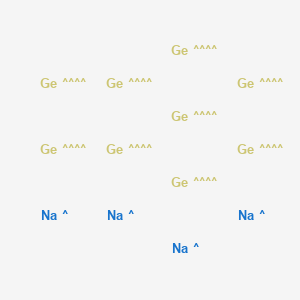
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
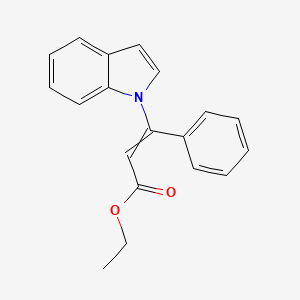

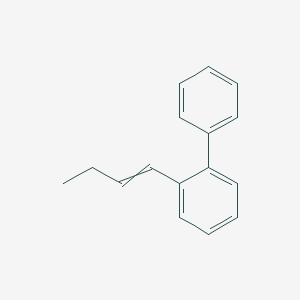
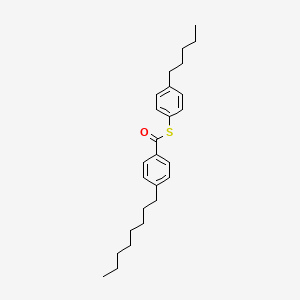

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
